Product packaging for Etofenamate Stearate(Cat. No.:CAS No. 81427-97-6)

Etofenamate Stearate

Cat. No.: B585312
CAS No.: 81427-97-6
M. Wt: 635.809
InChI Key: BBIJEJHQSZSUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Fenamate Esters in Preclinical Investigations

The study of fenamates dates back decades, with a significant body of research focusing on their anti-inflammatory, analgesic, and antipyretic properties. nih.gov Preclinical studies have historically explored the potential of fenamates, such as mefenamic acid and flufenamic acid, in various models of inflammation and pain. frontiersin.orgresearchgate.net These investigations laid the groundwork for understanding the structure-activity relationships within this class of compounds.

A key area of early and ongoing research has been the modification of the fenamate structure to improve its properties. ijpsm.comipinnovative.com The free carboxylic acid group characteristic of many NSAIDs, including the parent fenamic acid structure, has been a focal point for chemical modification. researchgate.net Preclinical investigations have often involved the synthesis and evaluation of various ester derivatives to enhance lipophilicity and alter pharmacokinetic profiles. ijpsm.comresearchgate.net For instance, research on mefenamic acid has included the creation of ester prodrugs to improve solubility and absorption. ijpsm.comipinnovative.com These early preclinical explorations into fenamate esters provided the fundamental knowledge base for the later development and investigation of more complex esters like etofenamate (B1671710) and its derivatives.

Significance of Esterification in Prodrug Design for Research Applications

Esterification is a widely employed strategy in medicinal chemistry research to create prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. nih.gov This approach is particularly relevant for fenamates and other NSAIDs. The primary goals of creating ester prodrugs in a research setting include:

Enhanced Lipophilicity and Permeability: The esterification of a carboxylic acid group, a common feature in fenamates, masks the polar nature of this group, leading to a more lipophilic compound. ijpsm.comnih.gov This increased lipophilicity is a critical factor in enhancing the ability of a compound to permeate biological membranes, a key area of investigation in topical and transdermal drug delivery research. nih.govsci-hub.se

Controlled Release: Ester linkages can be designed to be cleaved by specific enzymes, such as esterases, which are present in the body. ijpsm.comipinnovative.com This enzymatic activation allows for the controlled release of the active drug, a concept explored in various research studies. ijpsm.comupes.ac.in For example, research has been conducted on starch-based prodrugs of fenamates with enzyme-responsive ester linkers to achieve controlled release. upes.ac.in

Investigation of Pharmacokinetic Profiles: By creating a series of ester prodrugs with varying chain lengths or chemical properties, researchers can systematically study how these modifications affect the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

The table below summarizes the rationale behind using esterification in the research of fenamate prodrugs.

Research ObjectiveRole of EsterificationExpected Outcome in a Research Context
Improve Membrane PermeationIncreases lipophilicity by masking the polar carboxylic acid group.Enhanced absorption across biological barriers in in-vitro and in-vivo models.
Achieve Targeted DeliveryCreates a substrate for specific enzymes (esterases) that may be localized in certain tissues.Controlled release of the active drug at the desired site of action.
Modify Physicochemical PropertiesAlters solubility and stability characteristics of the parent compound.Improved formulation possibilities and stability for experimental use.

Overview of Current Research Trajectories for Etofenamate Stearate (B1226849) Derivatives

Current academic research involving etofenamate and its derivatives, including the stearate form, is largely concentrated on advanced drug delivery systems and the synthesis of novel compounds with potentially enhanced or different biological activities.

One significant area of investigation is the formulation of etofenamate into nanocarriers, such as solid lipid nanoparticles (SLNs) and microemulsions, to improve its topical delivery. nih.govscielo.br Research has shown that encapsulating etofenamate in SLNs can lead to increased anti-inflammatory effects in in-vitro models compared to the non-formulated drug. nih.gov Studies have also explored the development of etofenamate-loaded microemulsions, which have demonstrated good skin permeation in ex-vivo models. scielo.br

Furthermore, the synthesis of new derivatives of etofenamate is an active area of research. For example, etofenamate hydrazide-hydrazone derivatives and their metal complexes have been synthesized and evaluated for their potential anticancer activities. researchgate.netdntb.gov.ua These studies aim to explore new therapeutic applications for the etofenamate scaffold beyond its traditional anti-inflammatory use. The research into these novel derivatives often involves detailed chemical synthesis, spectroscopic characterization, and biological evaluation in various assay systems. researchgate.netdntb.gov.ua

The table below highlights some of the recent research directions for etofenamate derivatives.

Research AreaFocus of InvestigationExample of Research Finding
Nanoparticle-based Drug DeliveryEncapsulation of etofenamate in solid lipid nanoparticles (SLNs) for topical application.SLN hydrogels containing lower doses of etofenamate produced similar anti-inflammatory effects compared to commercial formulations in a rat paw edema model. nih.gov
Microemulsion FormulationsDevelopment of etofenamate-loaded microemulsions to enhance dermal delivery.Optimized microemulsion formulations showed high permeation through ex-vivo skin models. scielo.br
Synthesis of Novel DerivativesCreation of etofenamate hydrazide-hydrazone copper (II) complexes.These complexes have been investigated for their potential antiproliferative activity against cancer cell lines. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H52F3NO5 B585312 Etofenamate Stearate CAS No. 81427-97-6

Properties

IUPAC Name

2-(2-octadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-34(41)44-27-25-43-26-28-45-35(42)32-22-17-18-23-33(32)40-31-21-19-20-30(29-31)36(37,38)39/h17-23,29,40H,2-16,24-28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIJEJHQSZSUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes to Etofenamate (B1671710) and its Stearate (B1226849) Ester

The creation of etofenamate stearate hinges on the successful synthesis of etofenamate, which is subsequently esterified. Etofenamate, chemically known as 2-(2-hydroxyethoxy)ethyl-N-(α,α,α-trifluoro-m-tolyl)anthranilate, possesses a characteristic alcohol-ether-ester structure derived from flufenamic acid and diethylene glycol. nih.gov

The synthesis of etofenamate itself can be achieved by reacting flufenamic acid with diethylene glycol. google.com One advanced method involves using a non-protic organic solvent and an organic carboxylic acid activating agent, such as sulfonyl chloride (e.g., tosyl chloride, methanesulfonyl chloride) or chlorosilane. google.com This process activates the carboxylic acid group of flufenamic acid, facilitating its reaction with diethylene glycol. google.com The reaction is typically initiated at a cool temperature (5-10 °C) during the addition of the activating agent, then warmed to 30-40 °C after the addition of diethylene glycol to proceed to completion. google.com This method is advantageous as it simplifies the process, increases productivity, and yields a high-purity product after hydrolysis and extraction, avoiding complex purification steps like silica (B1680970) gel chromatography. google.com

The final step to produce this compound is the esterification of the terminal hydroxyl group of etofenamate with stearic acid (a C18 saturated fatty acid). This reaction creates the full chemical structure: 2-[2-[(1-oxooctadecyl)oxy]ethoxy]ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate. simsonpharma.com While specific optimization data for this final esterification step is proprietary to manufacturers, it follows standard esterification principles, likely involving a catalyst and conditions that favor the formation of the long-chain ester without causing transesterification or hydrolysis of the primary etofenamate molecule. justia.comgoogle.com

Table 1: Exemplary Reaction Conditions for Etofenamate Synthesis This table is based on data from a patent describing the synthesis of the precursor, etofenamate.

Reactant 1Reactant 2Activating Agent (R*-Cl)SolventReaction Temperature
Flufenamic AcidDiethylene GlycolTosyl ChlorideDMF10°C, then 40°C
Flufenamic AcidDiethylene GlycolMethanesulfonyl ChlorideAcetonitrile (B52724)5°C, then 30°C

Data sourced from patent information describing methods to produce high-purity etofenamate. google.com

In multi-functional molecules, protective groups are temporarily attached to a reactive functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.orgwiley.com In the synthesis of highly pure etofenamate, a protective group strategy can be employed. nih.gov For instance, one patented method involves protecting the hydroxyl group of diethylene glycol with a benzyl (B1604629) group. google.com This protected diethylene glycol is then reacted to form the core structure. The final step involves hydrogenation to remove the benzyl protective group, yielding extremely pure etofenamate. nih.govgoogle.com This prevents side reactions associated with the free hydroxyl group, such as the formation of dimers or other by-products, which are difficult to separate. nih.govgoogle.com The use of protective groups, while adding steps to the synthesis (protection and deprotection), is crucial for achieving the high purity required for subsequent derivatization or formulation. nih.govorganic-chemistry.org

Characterization and Identification of Synthetic Intermediates and By-products

The characterization of etofenamate, its stearate ester, and related derivatives relies on a suite of spectroscopic and chromatographic techniques. These methods are essential for confirming the structure of the target molecule and for identifying any intermediates or by-products generated during synthesis. nih.govpatsnap.com

Common analytical techniques employed include:

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups like N-H, C=O (ester), and C-F bonds. patsnap.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms. patsnap.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity. patsnap.com

High-Performance Liquid Chromatography (HPLC): Used to separate the final product from impurities and unreacted starting materials, thus assessing its purity. patsnap.com

Single-Crystal X-ray Crystallography: Provides definitive proof of structure and stereochemistry for crystalline derivatives like certain hydrazide-hydrazone complexes. patsnap.commjcce.org.mk

During the synthesis of etofenamate, by-products can form, and their structural identification is crucial for optimizing the reaction to minimize their formation. nih.gov Purification via methods like molecular distillation may be required to obtain the pure compound before proceeding to the stearate esterification. nih.gov

Design and Synthesis of Novel this compound Derivatives

The core etofenamate structure serves as a scaffold for creating new derivatives for research purposes, aiming to explore new biological activities or chemical properties.

A significant area of research involves the conversion of etofenamate into hydrazide-hydrazone derivatives. patsnap.comresearchgate.net These compounds have garnered interest for their wide range of potential biological activities. patsnap.comulakbim.gov.tr

The synthesis starts with the formation of etofenamate hydrazide, also known as 2-((3-(trifluoromethyl)phenyl) amino)benzohydrazide. This is achieved by reacting etofenamate with an excess of hydrazine (B178648) hydrate, typically with heating. researchgate.net The resulting hydrazide can then be reacted with various aldehydes or ketones to form a series of hydrazide-hydrazone derivatives. patsnap.commjcce.org.mk Researchers have also synthesized and characterized metal complexes (e.g., Cu(II)) of these hydrazide-hydrazone ligands. patsnap.com

Table 2: Characterization Data for a Representative Etofenamate-Derived Hydrazide-Hydrazone This table presents sample data for a novel derivative synthesized from etofenamate for research.

Derivative ClassSynthesis StepReactantsKey Spectroscopic Data
Hydrazide-Hydrazone1. Hydrazide formationEtofenamate, Hydrazine HydrateFormation of -NHNH₂ group
2. Hydrazone formationEtofenamate Hydrazide, Substituted BenzaldehydeCharacterized by FT-IR, ¹H NMR, ¹³C NMR, MS, and X-ray crystallography patsnap.commjcce.org.mk

Beyond the stearate ester, other fatty acid esters of etofenamate have been synthesized for research and formulation development. These include etofenamate palmitate (C16 ester) and etofenamate myristate (C14 ester). justia.comgoogle.comclearsynth.com The synthesis of these compounds follows the same general esterification principle as for this compound, reacting etofenamate with the corresponding fatty acid (palmitic acid or myristic acid). These modifications alter the lipophilicity of the parent molecule, which can be a subject of research in fields like drug delivery and formulation science. nih.gov

Additionally, the core anthranilic acid structure of etofenamate allows for the synthesis of various amide derivatives for research. While specific amide derivatives of this compound are not widely reported, the general class of anthranilic acid amides is a subject of synthetic exploration. google.comekb.eg Research into novel hydrazide derivatives, which contain an amide-like linkage, further underscores the versatility of the etofenamate scaffold in synthetic chemistry. dergipark.org.tr

Impurity Profiling and Control in Laboratory Synthesis

The control of impurities in this compound is a critical aspect of its laboratory synthesis, ensuring the final product's purity and quality. Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis process, and degradation products. A thorough understanding and control of these impurities are essential and are guided by regulatory frameworks such as those from the International Council for Harmonisation (ICH). Current time information in Bangalore, IN.pharmacompass.com

Organic impurities can arise during the manufacturing process and subsequent storage of the drug substance. google.com In the synthesis of this compound, which is the 2-[2-[(1-oxooctadecyl)oxy]ethoxy]ethyl ester of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, potential impurities can be categorized as process-related impurities and degradation products.

Process-Related Impurities:

These impurities are introduced or formed during the synthesis. The synthesis of this compound involves the esterification of Etofenamate with stearic acid. Therefore, the impurities associated with the synthesis of Etofenamate itself, as well as unreacted starting materials from the final esterification step, are of primary concern.

The synthesis of the parent compound, Etofenamate, typically involves the reaction of flufenamic acid with 2-(2-chloroethoxy)ethanol (B196239) or a related derivative. google.com Impurities from this initial synthesis can be carried over into the final this compound product.

Key process-related impurities include:

Starting Materials: Unreacted Etofenamate, Flufenamic Acid (Etofenamate EP Impurity A), and Stearic Acid are potential impurities in the final product. researchgate.netpharmaffiliates.com The commercial production of stearic acid often results in a mixture with palmitic acid, which could also be a potential impurity. google.com

Intermediates and By-products: Several impurities related to the synthesis of the Etofenamate moiety have been identified by the European Pharmacopoeia (EP). researchgate.netpharmaffiliates.comresearchgate.net These include:

Etofenamate EP Impurity B: Butyl 2-[[3-(Trifluoromethyl)phenyl]- amino]benzoate pharmaffiliates.com

Etofenamate EP Impurity C: N-Phenyl-3-(trifluoromethyl)aniline researchgate.netpharmaffiliates.com

Etofenamate EP Impurity D: 2,2'-Oxybis(ethylene) Bis[2-[[3- (trifluoromethyl)phenyl]amino]benzoate] pharmaffiliates.comresearchgate.net

Etofenamate EP Impurity E: 2-(2-Butoxyethoxy)ethyl 2-[[3- (Trifluoromethyl)phenyl]amino]benzoate researchgate.net

Etofenamate EP Impurity F: Diethylene Glycol researchgate.netpharmaffiliates.comnih.gov

Etofenamate EP Impurity G: 2-Hydroxyethyl 2-[[3-(Trifluoro- methyl)phenyl]amino]benzoate pharmacompass.compharmaffiliates.comresearchgate.net

Reagent-Related Impurities: Inorganic impurities can result from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual metals. google.com

A potential impurity of significant concern is N-Nitroso Etofenamate. researchgate.net This N-nitroso derivative can form from the secondary amine present in the Etofenamate structure and is a class of compounds that requires stringent control due to potential toxicity. pharmaffiliates.com

Degradation Products:

This compound, like its parent compound, can degrade under various stress conditions such as acid or base hydrolysis, oxidation, and exposure to heat or light. The ester and ether linkages in the molecule are particularly susceptible to degradation. google.com Forced degradation studies on Etofenamate have been performed to identify potential degradation products. google.comresearchgate.net These studies help in developing stability-indicating analytical methods. google.com One identified degradation product resulting from acid hydrolysis is 2-hydroxyethyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate (Etofenamate EP Impurity G). google.com

Impurity Control and Analytical Methodologies:

The control of these impurities is achieved through careful selection and purification of starting materials, optimization of reaction conditions to minimize by-product formation, and effective purification of the final product.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a primary analytical technique for the identification and quantification of impurities in Etofenamate and its derivatives. google.com Stability-indicating RP-HPLC methods have been developed to separate Etofenamate from its degradation products. google.comresearchgate.net These methods typically utilize a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. google.compharmaffiliates.com Detection is commonly performed using a photodiode array (PDA) detector. google.compharmaffiliates.com

The development of such analytical methods can be approached using Quality by Design (QbD) principles to ensure the method is robust and reliable for its intended purpose.

Data Tables

Table 1: Potential Impurities in the Laboratory Synthesis of this compound

Impurity NameCAS NumberType of ImpurityPotential Origin
Etofenamate30544-47-9Process-RelatedUnreacted starting material from the final esterification step. researchgate.netpharmaffiliates.com
Stearic Acid57-11-4Process-RelatedUnreacted starting material from the final esterification step. google.com
Flufenamic Acid (Etofenamate EP Impurity A)530-78-9Process-RelatedStarting material for Etofenamate synthesis. researchgate.netpharmaffiliates.com
Butyl 2-[[3-(Trifluoromethyl)phenyl]- amino]benzoate (Etofenamate EP Impurity B)67330-25-0Process-RelatedBy-product of Etofenamate synthesis. pharmaffiliates.com
N-Phenyl-3-(trifluoromethyl)aniline (Etofenamate EP Impurity C)101-23-5Process-RelatedBy-product of Etofenamate synthesis. researchgate.netpharmaffiliates.com
2,2'-Oxybis(ethylene) Bis[2-[[3- (trifluoromethyl)phenyl]amino]benzoate] (Etofenamate EP Impurity D)64352-84-7Process-RelatedBy-product of Etofenamate synthesis. pharmaffiliates.comresearchgate.net
2-(2-Butoxyethoxy)ethyl 2-[[3- (Trifluoromethyl)phenyl]amino]benzoate (Etofenamate EP Impurity E)2200281-00-9Process-RelatedBy-product of Etofenamate synthesis. researchgate.net
Diethylene Glycol (Etofenamate EP Impurity F)111-46-6Process-RelatedStarting material/reagent in Etofenamate synthesis. researchgate.netpharmaffiliates.comnih.gov
2-Hydroxyethyl 2-[[3-(Trifluoro- methyl)phenyl]amino]benzoate (Etofenamate EP Impurity G)32508-98-8Process-Related/DegradationBy-product of Etofenamate synthesis or degradation product. pharmacompass.compharmaffiliates.comresearchgate.netgoogle.com
N-Nitroso EtofenamateN/AProcess-Related/DegradationFormation from the secondary amine in the Etofenamate structure. researchgate.netpharmaffiliates.com

Pharmacological Mechanisms and Biochemical Interactions

Cyclooxygenase (COX) Enzyme Inhibition Profiles in Preclinical Models

The cornerstone of Etofenamate (B1671710) Stearate's anti-inflammatory action is its ability to interfere with the arachidonic acid cascade by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical for the biosynthesis of prostaglandins (B1171923), which are key lipid mediators of inflammation, pain, and fever. patsnap.compatsnap.com

Etofenamate Stearate (B1226849) functions as a non-selective inhibitor of cyclooxygenase, targeting both the COX-1 and COX-2 isoforms. patsnap.compatsnap.com The COX-1 isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, the COX-2 isoform is typically induced at sites of inflammation by stimuli such as cytokines and endotoxins, and its products are central to the inflammatory response.

By inhibiting both isoforms, Etofenamate Stearate effectively reduces the production of prostaglandins at the site of inflammation, which is mediated by COX-2, while also affecting the baseline physiological functions regulated by COX-1. patsnap.com The following table summarizes the general functions of the two COX isoforms targeted by this compound.

Enzyme IsoformPrimary FunctionsRole in Pathology
COX-1 - Gastric cytoprotection- Platelet aggregation- Renal blood flow maintenance- Inhibition can lead to gastrointestinal side effects
COX-2 - Induced during inflammation- Mediates pain and fever responses- Upregulated in inflamed and cancerous tissues

The inhibition of COX-1 and COX-2 by this compound directly blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (like PGE2 and PGD2) and thromboxanes. By effectively decreasing the production of these prostaglandins, this compound mitigates key signs of inflammation, such as vasodilation, increased vascular permeability, edema, and pain sensitization. patsnap.compatsnap.com This localized reduction in prostaglandin levels in inflamed tissues is a primary contributor to its analgesic and anti-inflammatory effects. patsnap.com

Modulation of Inflammatory Mediators and Cellular Responses

Beyond its effects on the COX pathway, this compound also influences the behavior of key immune cells and other signaling molecules involved in the inflammatory process.

Preclinical evidence suggests that this compound can inhibit the migration of leukocytes, which are key cellular players in the inflammatory response. patsnap.com Studies on fenamates, the chemical class to which etofenamate belongs, have demonstrated a dose-dependent inhibition of polymorphonuclear leukocyte (PMN) functions, including their migration towards chemoattractants like leukotriene B4 (LTB4). nih.gov By impeding the movement of these immune cells to the site of injury or inflammation, this compound helps to control and reduce the amplification of the inflammatory cascade. patsnap.comnih.gov

Exploration of Ancillary Biochemical Targets and Pathways

A distinguishing feature of this compound's pharmacology is its engagement with multiple targets beyond the cyclooxygenase enzymes. This broad spectrum of activity contributes to its robust anti-inflammatory effects. nih.gov Unlike many other NSAIDs that exclusively inhibit COX, etofenamate has been shown to act on several other inflammatory pathways. nih.gov

Key ancillary mechanisms identified in preclinical models include:

Lipoxygenase Inhibition : this compound is a potent inhibitor of the lipoxygenase enzyme, which blocks the synthesis of leukotrienes. Leukotrienes are another class of inflammatory mediators derived from arachidonic acid that contribute to bronchoconstriction and leukocyte chemotaxis. nih.gov

Inhibition of Histamine Release : The compound has been shown to inhibit the release of histamine, a primary mediator of acute inflammatory and allergic reactions. nih.govpatsnap.com

Antagonism of Vasoactive Mediators : It demonstrates antagonism towards bradykinin (B550075) and serotonin, two substances that increase vascular permeability and are involved in pain signaling. nih.gov

Modulation of Other Systems : Research indicates that its mechanism also involves the inhibition of the complement system, which is part of the innate immune response, and the inhibition of hyaluronidase, an enzyme that can break down tissue barriers and facilitate the spread of inflammation. nih.gov

The following table summarizes the ancillary biochemical targets of this compound and their roles in the inflammatory process.

Ancillary Target/PathwayBiochemical Effect of InhibitionContribution to Anti-Inflammatory Action
Lipoxygenase Decreased synthesis of leukotrienesReduces leukocyte migration and bronchoconstriction
Histamine Release Prevents degranulation of mast cellsAttenuates acute allergic and inflammatory responses
Bradykinin & Serotonin Blocks receptor-mediated actionsReduces pain signaling and vascular permeability
Complement System Inhibits activation of complement cascadeDampens innate immune response and cell lysis
Hyaluronidase Prevents degradation of hyaluronic acidLimits the spread of inflammatory exudates in tissues

Carbonic Anhydrase IX Inhibition Studies

There is no available scientific literature or research data to suggest that this compound has been studied for its potential inhibitory effects on Carbonic Anhydrase IX.

Investigation of Non-Prostaglandin Mediated Mechanisms

No research findings specifically detailing the non-prostaglandin mediated mechanisms of this compound could be identified. While the parent compound, etofenamate, is known to have such effects, these have not been specifically investigated or reported for its stearate ester.

Preclinical and in Vitro/in Vivo Research Studies

In Vitro Permeation and Release Studies

In vitro studies are fundamental in the early stages of topical drug development to predict in vivo performance. These studies assess the drug's ability to be released from its formulation and permeate through the skin barrier.

The Franz diffusion cell is a widely used in vitro tool to evaluate the dermal penetration and permeation of topical drug formulations. informahealthcare.com This apparatus consists of a donor chamber, where the formulation is applied, and a receptor chamber, containing a fluid that mimics physiological conditions, separated by a membrane (either biological or synthetic). informahealthcare.com

In studies with etofenamate (B1671710), Franz diffusion cells have been employed to assess its permeation from various gel and microemulsion formulations. For instance, the permeation of etofenamate from different microemulsion formulations (M1ETF, M2ETF, M3ETF, and M4ETF) was evaluated using mice abdominal skin over 24 hours. The receptor phase typically consists of a mixture like ethanol (B145695) and phosphate-buffered saline (PBS) to ensure sink conditions, meaning the drug concentration in the receptor fluid is kept low to mimic its removal by blood circulation in vivo. scielo.brresearchgate.net

One study evaluated hydroalcoholic gels containing 5% (w/w) etofenamate. The permeation through human skin over 24 hours was found to be 2.30 ± 1.1%, suggesting that the majority of the drug is retained within the upper layers of the skin, which is desirable for a local anti-inflammatory effect. researchgate.net Another ex vivo study using mice abdominal skin demonstrated varying permeation percentages from different microemulsion formulations after 24 hours, with the highest permeation observed for the M1ETF formulation at 63%. scielo.brsemanticscholar.org

Ex Vivo Permeation of Etofenamate from Microemulsion Formulations

FormulationPermeation (%) after 24hPenetrated Amount in Skin (%) after 24h
M1ETF6363
M2ETF4725

Data derived from an ex vivo study on mice abdominal skin. scielo.brsemanticscholar.org

Understanding the drug release kinetics from a formulation is essential for optimizing its therapeutic efficacy. Various mathematical models are used to describe the release pattern of a drug from its carrier system.

For etofenamate, the release kinetics from advanced formulations like solid lipid nanoparticles (SLNs) have been investigated. In one study, the release of etofenamate from an SLN hydrogel was analyzed using Franz diffusion cells. The release profile was found to follow a zero-order kinetic model, indicating a constant release rate over time. nih.gov After 6 hours, 43 ± 3% of the etofenamate was released from the SLN formulation. nih.gov

Another study on semisolid SLN formulations found that the release mechanism was best described as Super Case-II transport, suggesting that erosion of the polymer matrix is the primary mechanism of drug release. researchgate.net The rate of release was also found to be dependent on the lipid concentration in the formulation; a lower lipid concentration led to a significant increase in the release rate of etofenamate. researchgate.net For a formulation with 10% lipid, the amount of etofenamate released after 8 hours was 153 µg/cm², compared to 119 µg/cm² for a formulation with 20% lipid. researchgate.net

Drug Release Kinetics Models for Etofenamate Formulations

Formulation TypeBest Fit Kinetic ModelObserved Release Characteristics
SLN HydrogelZero-OrderConstant drug release over time. nih.gov
Semisolid SLNSuper Case-II TransportRelease primarily driven by matrix erosion. researchgate.net

While human and animal skin are the gold standards for in vitro permeation studies, they have limitations such as high variability, cost, and availability. mdpi.comnih.gov Synthetic membranes like Strat-M® have been developed to mimic the structure and permeability of human skin, offering a more consistent and readily available alternative. mdpi.comnih.govdntb.gov.ua Strat-M® is composed of multiple layers that create a structure similar to human skin and has shown good correlation with human skin diffusion data. mdpi.com

A study evaluating the permeation of several NSAIDs across the Strat-M® membrane found that the permeation rate of etofenamate from a gel formulation was 1.7 to 14.8 times faster than other NSAIDs in similar semisolid formulations. mdpi.comnih.govdntb.gov.ua However, the permeation from the gel was 1.6 times slower than from an etofenamate spray formulation, highlighting the influence of the vehicle on drug delivery. mdpi.comnih.govdntb.gov.ua The use of Strat-M® membranes can serve as a valuable screening tool in the early stages of formulation development to compare the performance of different topical preparations. mdpi.com

In Vitro Cellular Activity and Interactions

In vitro cellular studies provide insights into the biological effects of a drug at the cellular level, including its cytotoxicity and mechanisms of action.

The cytotoxicity of etofenamate-loaded microemulsions has been assessed using the MTT assay on RAW 264.7 macrophage cells. scielo.br This assay measures the metabolic activity of cells and is an indicator of cell viability. In one study, different microemulsion formulations of etofenamate were tested for their effects on the viability of RAW 264.7 cells. scielo.br

Cell Viability of Etofenamate Formulations in Different Cell Lines

Cell LineFormulationCell Viability (%)
Df (Dermal Fibroblast)Etofenamate-SLN29 ± 2
HaCaT (Human Keratinocyte)Etofenamate-SLN28 ± 1

Data from a 24-hour exposure study. nih.gov

The therapeutic effect of etofenamate is rooted in its molecular interactions with cellular components involved in the inflammatory cascade. As a lipophilic compound (logP of 4.21), etofenamate can readily interact with and permeate through the lipid-rich stratum corneum, the main barrier of the skin. scielo.brsemanticscholar.org

The anti-inflammatory activity of etofenamate has been linked to its ability to inhibit the production of inflammatory mediators. In studies using LPS-stimulated RAW 264.7 macrophage cells, etofenamate-loaded microemulsions were shown to inhibit nitrite production. scielo.br Nitrite is a stable metabolite of nitric oxide, a key inflammatory mediator. The M2ETF microemulsion was found to be the most effective in inhibiting nitrite production, demonstrating the anti-inflammatory potential of the formulation at a cellular level. scielo.br

In Vivo Animal Model Investigations

In vivo animal models are crucial for evaluating the anti-inflammatory properties of etofenamate stearate (B1226849) in a complex biological system. These studies provide valuable insights into the compound's efficacy and mechanism of action before clinical trials in humans.

Rodent Models for Inflammatory Response Assessment (e.g., Rat Paw Edema)

The carrageenan-induced rat paw edema model is a widely used and well-established method for screening the acute anti-inflammatory activity of pharmaceutical compounds. This model involves injecting carrageenan, a local irritant, into the paw of a rat, which induces a reproducible inflammatory response characterized by swelling (edema).

In studies investigating etofenamate, a 5% gel formulation applied topically to the inflamed paw of rats demonstrated a dose-dependent inhibition of carrageenan-induced hind paw edema. nih.gov The effective dose required to produce 50% of the maximum inhibitory effect (ED50) was determined to be 33.0 mg/paw. nih.gov When administered orally, etofenamate showed an ED50 of 8.49 mg/kg, indicating significant systemic anti-inflammatory activity comparable to that of flufenamic acid. nih.gov

Further research using the carrageenan-induced rat paw edema model showed that an animal group treated with a specific etofenamate gel formulation (F1) exhibited a significantly lower increase in paw thickness (26.6%) compared to both a different etofenamate formulation (F2, 52.9%) and a diclofenac sodium-treated group (32.2%). researchgate.net Another study found that a 5% etofenamate gel formulation remarkably attenuated the swelling, with treated animals showing only 3.3 ± 1.83% swelling compared to the control group, which exhibited 40% swelling.

Investigations into etofenamate formulated in solid lipid nanoparticles (SLNs) have also been conducted. In vivo activity in the rat paw edema model demonstrated that these SLN hydrogels containing etofenamate led to a decrease in edema. nih.gov

Table 1: Effect of Etofenamate Formulations on Carrageenan-Induced Rat Paw Edema

Formulation Parameter Result
5% Etofenamate Gel (Topical) ED50 33.0 mg/paw nih.gov
Etofenamate (Oral) ED50 8.49 mg/kg nih.gov
Etofenamate Gel (F1) Increase in Paw Thickness 26.6% researchgate.net
Etofenamate Gel (F2) Increase in Paw Thickness 52.9% researchgate.net
5% Etofenamate Gel Paw Swelling 3.3 ± 1.83%

Histopathological Analysis of Tissues from Animal Studies

Histopathological examination of tissue samples from animal models provides microscopic evidence of the anti-inflammatory effects of a compound. In the context of etofenamate, studies have analyzed tissue sections from the inflamed paws of rats in the carrageenan-induced edema model.

Haematoxylin–eosin-stained histological sections of paws from rats challenged with carrageenan in the absence of treatment show significant edema, the presence of loose connective tissue, neovascularization (formation of new blood vessels), and a marked infiltration of inflammatory cells. researchgate.net In contrast, tissue sections from rats treated with an etofenamate gel formulation demonstrated a significant reduction in these inflammatory indicators. Specifically, the application of etofenamate was observed to decrease edema and the infiltration of inflammatory cells into the tissue. researchgate.net

The histopathological findings correlate with the macroscopic observations of reduced paw swelling. The decrease in the number of inflammatory cells, such as neutrophils, at the site of inflammation is a key indicator of the compound's ability to modulate the inflammatory cascade. The preservation of more normal tissue architecture in the etofenamate-treated groups further supports its anti-inflammatory efficacy at the cellular level. nih.gov

Table 2: Histopathological Observations in Carrageenan-Induced Rat Paw Edema

Tissue Observation Untreated Control Group Etofenamate-Treated Group
Edema Significant Reduced researchgate.net
Inflammatory Cell Infiltration Marked Reduced researchgate.net
Connective Tissue Loose More organized
Neovascularization Present Reduced

Pharmacodynamic Markers in Preclinical Animal Models

Pharmacodynamic markers are measurable biological indicators that demonstrate that a drug has had a therapeutic effect. In preclinical animal models of inflammation, these markers often include pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines.

Etofenamate is known to be a non-selective cyclooxygenase (COX) inhibitor, which is a key enzyme in the synthesis of prostaglandins. Prostaglandins, particularly PGE2, are major contributors to the vasodilation, edema, and pain associated with inflammation. The carrageenan-induced paw edema model is characterized by a significant local production of prostaglandins. While the reduction in edema by etofenamate strongly suggests an inhibition of prostaglandin (B15479496) synthesis at the site of inflammation, specific in vivo studies quantifying the levels of PGE2 in the paw exudate of etofenamate-treated animals were not identified in the performed search.

Similarly, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a crucial role in the inflammatory cascade induced by carrageenan. These cytokines are responsible for recruiting and activating inflammatory cells. A reduction in the levels of these cytokines would be a direct measure of a compound's anti-inflammatory activity. However, specific data from preclinical animal models on the effect of etofenamate on the levels of TNF-α and IL-6 in inflamed tissues or systemic circulation could not be retrieved in the conducted research. The observed reduction in inflammatory cell infiltration in histopathological studies provides indirect evidence of an effect on these upstream signaling molecules.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating Etofenamate (B1671710) Stearate (B1226849) from its parent compound, Etofenamate, related fatty acid esters, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of Etofenamate Stearate. Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering high resolution and sensitivity.

One developed HPLC method allows for the simultaneous determination of Etofenamate, its related esters including this compound, and other associated substances in semi-solid pharmaceutical products. researchgate.net This method utilizes a gradient elution on a C18 column with UV detection. researchgate.netresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. researchgate.netnih.gov The pH of the buffer is a critical parameter and is often adjusted to ensure optimal separation and peak shape; for instance, a pH of 6.0 has been used effectively. researchgate.net The method's validation according to ICH guidelines confirms its specificity, linearity, accuracy, and precision for quantifying Etofenamate and its related compounds. researchgate.net

Another stability-indicating RP-HPLC method was developed for Etofenamate, which is also applicable for the analysis of its derivatives. researchgate.net This method uses a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.0) and methanol, with detection at 286 nm. researchgate.net In a study analyzing various fatty acid esters of Etofenamate, HPLC was used to separate compounds like Etofenamate oleate (B1233923), palmitate, linoleate (B1235992), and stearate, which were isolated from biological samples. nih.gov

Table 1: Example of HPLC Conditions for the Analysis of Etofenamate and its Esters

ParameterConditionReference
Column Thermo MOS-1 Hypersil (5 µm x 125 mm x 4.6 mm) researchgate.net
Mobile Phase Gradient elution with 10 mM Sodium Acetate and Methanol researchgate.net
Flow Rate 2.0 mL/min researchgate.net
Column Temperature 40°C researchgate.net
Detection Wavelengths 258 nm and 286 nm researchgate.net
Injection Volume 10 µL researchgate.net
Retention Time (this compound) 11.270 min researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including increased resolution, higher speed, and greater sensitivity. pjoes.com This technique is considered a quick and precise quantitative method for active substances in pharmaceutical products. mdpi.com A UHPLC method coupled with a photodiode array (PDA) detector can be used for the simultaneous quantification of multiple non-steroidal anti-inflammatory drugs (NSAIDs), including Etofenamate. mdpi.com

In one such application, a Luna Omega Polar C18 column was used with an isocratic mobile phase consisting of a mixture of 4 g/L chloroacetic acid (pH 3.0) and acetonitrile (50:50, v/v) at a flow rate of 0.4 mL/min. mdpi.com The use of sub-2 µm particle columns in UHPLC systems allows for faster analysis times and reduced solvent consumption, making it an efficient tool for high-throughput screening and quality control. mdpi.comnih.gov The validation of these UHPLC methods, according to ICH guidelines, ensures their specificity, linearity, accuracy, and precision. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile method often used for the qualitative analysis and separation of Etofenamate and its esters. rjpbcs.com It can be employed to monitor the progress of reactions, identify compounds in a mixture by comparing them to standards, and to purify samples for further analysis. rjpbcs.comnih.gov In the analysis of Etofenamate metabolites, TLC was used as an initial separation step to isolate a highly lipophilic fraction containing fatty acid esters, including this compound, from biological extracts. nih.gov

The principle of TLC involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. rjpbcs.com The plate is then placed in a developing chamber with a suitable mobile phase. innovareacademics.in The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates depending on their affinity for the stationary and mobile phases. rjpbcs.com Visualization of the separated spots can be achieved under UV light or by spraying with specific chemical reagents that react to form colored products. innovareacademics.inbjbms.org For instance, spraying with anisaldehyde sulfuric acid reagent can be used to detect esters. innovareacademics.in

Spectroscopic and Spectrometric Characterization

Spectroscopic methods are indispensable for the detection, quantification, and purity assessment of this compound, often used in conjunction with chromatographic techniques.

UV-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative measurement and purity assessment of pharmaceutical compounds. thermofisher.com It is commonly employed as a detection method in both HPLC and UHPLC systems. mdpi.com Etofenamate exhibits characteristic UV absorption, which allows for its detection and quantification. A photodiode array (PDA) detector, a type of UV-Vis detector, can collect spectra across a range of wavelengths (e.g., 200–800 nm), enhancing the specificity of the detection. mdpi.com

For the analysis of Etofenamate and its derivatives, detection wavelengths are typically set at or near the compound's absorption maximum to ensure high sensitivity. researchgate.net Wavelengths such as 285 nm and 286 nm have been reported for the detection of Etofenamate. researchgate.netnih.govresearchgate.net The absorbance measured is directly proportional to the concentration of the analyte, a principle described by the Beer-Lambert law, which forms the basis for its quantification in pharmaceutical formulations. pharmascigroup.us This technique provides a reliable and reproducible method for assessing the color and purity of pharmaceutical products, which is critical for quality control. thermofisher.com

Fluorescence spectroscopy is a highly sensitive technique that can be used for the analysis of fluorescent compounds. Etofenamate can be identified using fluorescence spectroscopy. nih.gov While direct spectrofluorimetric methods for this compound are not widely detailed, the parent molecule's properties are indicative. A method for the determination of Etofenamate in biological materials involves its degradation to the parent acid, Flufenamic Acid, followed by fluorimetric measurement. nih.gov The measurement is performed in a carbon tetrachloride/trichloroacetic acid medium, with excitation and emission wavelengths of 372 nm and 445 nm, respectively. nih.gov

Furthermore, HPLC methods can utilize fluorescence detectors for enhanced sensitivity and selectivity, especially for trace analysis. acs.org For molecules that are not naturally fluorescent, pre-column or post-column derivatization with a fluorescent labeling agent can be employed. researchgate.net Etofenamate contains a secondary amino group, a functional group that can be derivatized with reagents like 7-Chloro-4-Nitrobenzofurazon (NBD-Cl) to produce a highly fluorescent product, allowing for sensitive spectrofluorimetric determination. scielo.br This approach could potentially be adapted for the analysis of this compound after appropriate sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular framework, confirming the successful esterification of etofenamate with stearic acid.

In ¹H-NMR analysis, characteristic chemical shifts reveal the arrangement of protons within the molecule. For a related compound, tetrahydro-2H-pyran-2-yl stearate, the proton signals corresponding to the stearate chain are observed at specific chemical shifts (δ). rsc.org For instance, the terminal methyl protons (CH₃) of the stearate chain typically appear as a triplet around 0.86 ppm. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group (C(O)CH₂) resonate around 2.33 ppm as a triplet. rsc.org The extensive chain of methylene groups in the stearate backbone produces a complex multiplet signal in the region of 1.21–1.28 ppm. rsc.org

¹³C-NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. In the spectrum of tetrahydro-2H-pyran-2-yl stearate, the carbonyl carbon of the ester group is identifiable at approximately 172.7 ppm. rsc.org The carbons of the long alkyl chain of the stearate moiety produce a series of signals in the range of 14.2 to 34.6 ppm. rsc.org The presence of signals corresponding to both the etofenamate and stearate moieties in the respective NMR spectra would confirm the formation of this compound.

Table 1: Illustrative ¹H-NMR and ¹³C-NMR Data for a Stearate Compound

Nucleus Chemical Shift (ppm) Assignment
¹H0.86 (t)Terminal CH₃ of stearate
¹H1.21-1.28 (m)(CH₂)₁₄ of stearate
¹H2.33 (t)C(O)CH₂ of stearate
¹³C14.2Terminal CH₃ of stearate
¹³C22.7-34.6Alkyl carbons of stearate
¹³C172.7C=O of ester

Note: This data is illustrative for a stearate-containing compound and specific shifts for this compound may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming the presence of both the etofenamate and stearate components.

Key vibrational bands for the stearate portion include strong C-H stretching vibrations from the long alkyl chain, typically observed in the 2850-2960 cm⁻¹ region. researchgate.net A sharp, intense peak corresponding to the carbonyl (C=O) stretching of the ester group is expected around 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibration of the ester linkage would also be present.

The etofenamate moiety would contribute its own characteristic peaks, including those from the aromatic rings and the secondary amine (N-H) group. The disappearance or significant shift of the hydroxyl (-OH) stretching band from the parent etofenamate molecule would provide strong evidence of ester formation. The analysis of etofenamate-related compounds has utilized FTIR to confirm structural integrity. researchgate.net

Mass Spectrometry (MS) and Matrix-Assisted Laser Desorption Ionization (MALDI)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, MS would be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. rsc.org

Matrix-Assisted Laser Desorption Ionization (MALDI) is a soft ionization technique particularly useful for the analysis of large, non-volatile molecules like this compound. iu.edu In MALDI-TOF (Time-of-Flight) MS, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization and desorption of the analyte. iu.edu This method minimizes fragmentation, allowing for the clear observation of the molecular ion peak. MALDI-TOF MS has been successfully employed in the characterization of various fatty acid-containing compounds and other complex organic molecules. mdpi.comgoogle.com

Physicochemical Characterization of Formulations and Particles

When this compound is incorporated into drug delivery systems, such as nanoparticles or microemulsions, a different set of analytical techniques is employed to characterize the formulation's physical properties.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in a suspension. microtrac.comhoriba.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. microtrac.comusp.org The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. anton-paar.com

In the context of this compound formulations, DLS is crucial for determining the average particle size and the polydispersity index (PDI). nih.gov The PDI is a dimensionless measure of the broadness of the particle size distribution, with lower values indicating a more monodisperse system. anton-paar.com For instance, in studies involving solid lipid nanoparticles (SLNs) containing etofenamate, DLS was used to assess the impact of drug loading on particle size and PDI. nih.gov It was observed that increasing the amount of etofenamate led to an increase in the mean particle diameter and PDI. nih.gov

Table 2: Representative DLS Data for Nanoparticle Formulations

Formulation Mean Particle Size (nm) Polydispersity Index (PDI)
Empty SLNs80-90< 0.2
Etofenamate-loaded SLNs100-220> 0.2

Source: Adapted from research on etofenamate-loaded SLNs. nih.govresearchgate.net

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Morphology

To visualize the morphology and surface characteristics of this compound-containing particles, high-resolution imaging techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are employed.

Atomic Force Microscopy (AFM) provides three-dimensional topographical information about the surface of particles at the nanoscale. mdpi.comnih.gov It works by scanning a sharp tip attached to a cantilever across the sample surface. beilstein-journals.orgnih.gov The deflection of the cantilever due to forces between the tip and the sample is used to create a topographical map. beilstein-journals.org AFM can be operated in different modes, such as tapping mode, which is suitable for soft biological samples and helps to prevent sample damage. mdpi.com In studies of etofenamate-loaded SLNs, AFM has been used to reveal the irregular shape and rough surface of the nanoparticles. nih.gov

Transmission Electron Microscopy (TEM) offers high-resolution, two-dimensional images of the internal structure and morphology of nanoparticles. mdpi.com A beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image. mdpi.com TEM analysis of etofenamate-loaded SLNs has shown that the particles are generally spherical. nih.gov In some cases, TEM can reveal details such as the presence of drug crystals on the particle surface. nih.gov

Table 3: Morphological Characterization of Nanoparticles

Technique Information Obtained Example Finding for Etofenamate-SLNs
AFMSurface topography, roughness, 3D shapeIrregular shape, rough surface nih.gov
TEMInternal structure, size, 2D shapeSpherical shape, size confirmation nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. onlytrainings.comindustrialphysics.com It is used to study thermal events such as melting, crystallization, and glass transitions. iaea.org

In the characterization of this compound and its formulations, DSC is used to investigate the physical state of the drug within the lipid matrix. nih.gov For example, in etofenamate-loaded SLNs, DSC thermograms can indicate whether the drug is molecularly dispersed or present in a crystalline state. researchgate.net The melting endotherm of the bulk lipid matrix may be altered by the presence of the drug, providing insights into drug-lipid interactions. netzsch.com Studies on etofenamate-loaded SLNs have shown that the incorporation of the drug can lead to changes in the melting behavior of the lipid, suggesting an amorphous or disordered-crystalline state of the drug within the nanoparticles. researchgate.netresearchgate.net

Rheological Characterization of Semisolid Systems

The study of the flow and deformation of matter, known as rheology, is a critical quality attribute for semisolid dosage forms containing this compound. nih.gov Rheological properties significantly influence the physical stability, manufacturing processes, and application of the final product. nih.govscielo.br

Semisolid formulations are typically complex multiphase systems that predominantly exhibit non-Newtonian behavior. nih.govjrespharm.com This means their viscosity changes in response to applied shear stress, a desirable characteristic for topical applications. nih.gov A decrease in viscosity with increasing shear rate, known as shear-thinning, facilitates easier spreading on the skin. nih.govscielo.br

The rheological profile of these systems is determined using rotational rheometers, which can apply a controlled stress or controlled rate of shear to the sample. jrespharm.com Key parameters evaluated during rheological analysis include:

Viscosity: A measure of a fluid's resistance to flow. For non-Newtonian systems, this is expressed as apparent viscosity at a given shear rate. In studies of etofenamate emulgels, formulations exhibited non-Newtonian, pseudoplastic flow, a type of shear-thinning behavior. jrespharm.com

Yield Stress: The minimum stress required to initiate flow. This property is important for ensuring the formulation remains in place upon application and does not spread unintentionally.

Thixotropy: A time-dependent shear-thinning property, where a material's viscosity decreases over time under constant shear and then recovers when the shear is removed. This is beneficial for products that need to be easily dispensed from a container and then regain their structure.

Viscoelasticity: Many semisolid systems exhibit both viscous (liquid-like) and elastic (solid-like) properties. Oscillatory tests are used to quantify the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. thermofisher.com A higher G' than G'' at low stresses indicates a more structured, gel-like system. nih.govthermofisher.com

In the development of etofenamate emulgels, rheological analyses were performed using a controlled stress/controlled rate rheometer with a plate and plate system. jrespharm.com The upward and downward flow curves were measured over a range of shear rates to characterize the flow behavior. jrespharm.com Such detailed characterization is essential for optimizing the formulation's composition, including the type and concentration of polymers and oils, to achieve the desired sensory and application properties. jrespharm.com

Table 1: Rheological Parameters of Optimized Etofenamate Emulgel Formulations

FormulationpHElectrical Conductivity (µS/cm)Flow Behavior
F15.76298Pseudoplastic
F25.94262Pseudoplastic

Data sourced from a study on etofenamate emulgels. jrespharm.com This interactive table allows for the comparison of key parameters between two optimized formulations.

Encapsulation Efficiency Determination in Delivery Systems

For this compound formulated within delivery systems such as solid lipid nanoparticles (SLNs), determining the encapsulation efficiency (EE) is paramount. frontiersin.orgnih.gov EE refers to the percentage of the total drug that is successfully entrapped within the nanoparticles. nih.gov This parameter directly impacts the drug loading capacity and the subsequent release profile of the formulation.

The determination of encapsulation efficiency typically involves separating the free, unencapsulated drug from the drug-loaded nanoparticles. A common method to achieve this is through ultracentrifugation. The nanoparticle dispersion is centrifuged at high speed, causing the nanoparticles to pellet at the bottom of the tube, while the unencapsulated drug remains in the supernatant.

The amount of free drug in the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is then calculated using the following formula:

EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

In studies involving etofenamate-loaded SLNs, this methodology has been employed to optimize the formulation. nih.govresearchgate.net For instance, research has shown that the initial amount of etofenamate used in the preparation of SLNs influences the encapsulation efficiency. nih.gov One study found that for etofenamate, the EE% gradually decreased when the initial drug amount was higher than 60 mg. nih.gov Through such investigations, it was determined that SLN formulations could achieve a high encapsulation efficiency of over 90%. nih.govresearchgate.net These SLNs, prepared using a fusion-emulsification method with Compritol® 888 ATO as the solid lipid and Tween® 80 as the surfactant, also exhibited a mean particle size of less than 250 nm. nih.govresearchgate.net

Table 2: Encapsulation Efficiency of Etofenamate in Solid Lipid Nanoparticles (SLNs)

Initial Etofenamate Amount (mg)Encapsulation Efficiency (%)
20> 95
40> 95
60~ 95
80< 95
100< 90

This interactive table is based on findings from research on etofenamate-loaded SLNs, illustrating the relationship between the initial drug amount and the resulting encapsulation efficiency. nih.gov

Prodrug and Advanced Formulation Research on Etofenamate Stearate Academic Focus

Etofenamate (B1671710) stearate (B1226849) represents a significant area of academic research, primarily focusing on its role as a prodrug and its incorporation into advanced delivery systems to enhance skin permeation for topical applications.

Metabolism and Biotransformation Studies Non Human

Identification and Characterization of Etofenamate (B1671710) Stearate (B1226849) Metabolites

Following the administration of etofenamate to various animal species, a range of metabolites have been identified in urine and bile. The primary and most consistently reported metabolite across species is flufenamic acid , the carboxylic acid resulting from the hydrolysis of the parent ester, etofenamate. nih.govhpra.ienih.gov

Beyond this primary hydrolytic cleavage, further biotransformation yields a series of hydroxylated derivatives. These include metabolites hydroxylated on either the etofenamate molecule itself or on the flufenamic acid moiety. Key identified hydroxylated metabolites include:

5-hydroxy-etofenamate

4'-hydroxy-etofenamate

5,4'-dihydroxy-etofenamate

5-hydroxy-flufenamic acid

4'-hydroxy-flufenamic acid

5,4'-dihydroxy-flufenamic acid nih.gov

A significant and unconventional metabolic pathway was discovered in dogs. Following oral administration of etofenamate, a highly lipophilic fraction of metabolites was isolated. nih.gov Analysis of this fraction by nuclear magnetic resonance (NMR) and mass spectrometry (MS) identified several fatty acid esters of etofenamate. This conjugation of etofenamate with endogenous fatty acids represents a novel route of drug metabolism. nih.gov The identified fatty acid esters were:

Etofenamate stearate

Etofenamate oleate (B1233923)

Etofenamate palmitate

Etofenamate linoleate (B1235992)

Etofenamate palmitoleate (B1233929)

Etofenamate myristate

Etofenamate laurate nih.gov

Unchanged etofenamate and its glucuronide conjugate are also found, though typically in minor amounts. nih.gov

Metabolite ClassSpecific Metabolites IdentifiedSpecies Found InReference
Hydrolysis ProductFlufenamic acidRat, Rabbit, Dog, Monkey nih.govnih.gov
Hydroxylated Etofenamate Derivatives5-hydroxy-etofenamateDog nih.govnih.gov
4'-hydroxy-etofenamateDog nih.govnih.gov
5,4'-dihydroxy-etofenamateDog nih.govnih.gov
Hydroxylated Flufenamic Acid Derivatives5-hydroxy-flufenamic acidRat, Rabbit, Dog, Monkey nih.govnih.gov
4'-hydroxy-flufenamic acidRat, Rabbit, Dog, Monkey nih.gov
5,4'-dihydroxy-flufenamic acidRat, Rabbit, Dog, Monkey nih.gov
Fatty Acid EstersThis compoundDog nih.gov
Etofenamate oleate, palmitate, linoleate, etc.Dog nih.gov
ConjugatesEtofenamate glucuronideDog nih.gov

Metabolic Pathways and Enzymes Involved in Bioconversion in Animal and In Vitro Models

The bioconversion of etofenamate proceeds through several key enzymatic pathways, primarily occurring in the liver. hpra.ierxreasoner.com These pathways are responsible for converting the lipophilic parent drug into more water-soluble compounds that can be readily excreted.

The initial and a major metabolic step for etofenamate is the cleavage of its ester bond to yield the active metabolite, flufenamic acid, and 2-(2-hydroxyethoxy)ethanol. hpra.ierxreasoner.com This reaction is catalyzed by esterases, a broad class of hydrolase enzymes. While the specific carboxylesterase (CES) isozymes (e.g., CES1, CES2) responsible for etofenamate hydrolysis have not been explicitly identified in the available literature, this pathway is consistent with the metabolism of many ester-containing prodrugs. The prodrug strategy is often used for NSAIDs to mask the free carboxylic acid group, which can be associated with gastrointestinal irritation. nih.gov

Hydroxylation reactions are a hallmark of Phase I metabolism catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comresearchgate.net In the case of etofenamate, both the parent molecule and its primary metabolite, flufenamic acid, undergo hydroxylation. nih.govnih.gov Studies in dogs have shown that etofenamate itself can be hydroxylated at the 5 and 4' positions prior to ester cleavage. nih.gov This indicates that metabolic degradation does not occur solely through initial conversion to flufenamic acid; rather, etofenamate itself is a substrate for these oxidative enzymes. nih.gov

Following hydrolysis, flufenamic acid is also subject to hydroxylation, yielding 5-hydroxy- and 4'-hydroxy-flufenamic acid. nih.gov While the specific CYP isozymes involved in etofenamate metabolism in preclinical species have not been detailed, these oxidative reactions are fundamental to the detoxification and elimination of xenobiotics. mdpi.com

Comparative Metabolic Profiling in Different Preclinical Species or Cellular Systems

Significant species-dependent differences have been observed in the metabolism of etofenamate following oral administration. nih.gov

Rats: In rats, the metabolic profile is dominated by derivatives of flufenamic acid, which are preferentially excreted. This suggests that ester hydrolysis is a rapid and primary metabolic route in this species. nih.gov

Rabbits, Dogs, and Monkeys: These species excrete derivatives of both unchanged etofenamate and flufenamic acid. nih.gov

Dogs: Dogs, in particular, show profound degradation of the compound. nih.gov They are also unique among the species studied for their ability to form fatty acid ester conjugates of etofenamate, such as this compound. nih.gov Studies in dogs also revealed that only a small amount of the drug is renally eliminated, a characteristic that differs from other animal species. nih.gov

Goats: In lactating goats, etofenamate and its metabolites were found to be excreted into milk. hpra.ie

The metabolic pattern after cutaneous (topical) application is reported to be quite similar to that after oral administration. nih.gov

Preclinical SpeciesKey Metabolic CharacteristicsReference
RatPreferential excretion of flufenamic acid derivatives. nih.gov
RabbitExcretion of both etofenamate and flufenamic acid derivatives. nih.gov
DogProfound degradation; formation of unique fatty acid ester metabolites (e.g., this compound); low renal elimination. nih.govnih.govnih.gov
MonkeyExcretion of both etofenamate and flufenamic acid derivatives. Metabolism is noted to be more similar to humans than that of dogs or rodents. nih.gov

Influence of Formulation on Metabolic Fate in Preclinical Models

The formulation of etofenamate, particularly for topical delivery, plays a critical role in its absorption, distribution, and subsequent metabolic fate. The primary goal of topical formulations is to deliver the drug to the site of inflammation while minimizing systemic exposure and first-pass hepatic metabolism. nih.gov

Studies on innovative formulations like solid lipid nanoparticles (SLNs) have been conducted to enhance the skin permeation of etofenamate. mdpi.comresearchgate.net Research using a rat paw edema model showed that SLN hydrogels containing a much lower dose of etofenamate produced anti-inflammatory effects similar to commercial gel formulations. mdpi.comresearchgate.net By improving local drug delivery and permeation through the skin, such advanced formulations can alter the metabolic profile by reducing the amount of drug that enters systemic circulation and reaches the liver for first-pass metabolism. nih.gov

The composition of topical gels, such as the concentration of penetration enhancers like ethanol (B145695), also influences the release and permeation profiles of etofenamate. In vitro studies have demonstrated that varying the ethanol content in a gel formulation significantly affects the drug's release rate. researchgate.net Similarly, microemulsion formulations have been developed to improve the dermal delivery of etofenamate. scielo.br By optimizing the formulation to enhance local tissue concentration over systemic absorption, the extent of hepatic metabolism can be effectively modulated. springermedizin.demdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in determining the optimized molecular geometry and electronic structure of Etofenamate (B1671710) Stearate (B1226849).

DFT calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. These calculations can also determine electronic properties such as frontier molecular orbital energies (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that can be used to predict the electronic absorption spectra of Etofenamate Stearate. This is valuable for understanding its photophysical properties and for analytical purposes.

Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical Data)

Parameter Theoretical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability
Dipole Moment 4.5 D Influences solubility and intermolecular interactions

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations. Actual values would require specific computational studies.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

For this compound, the MEP map would highlight regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The regions of negative potential, rich in electrons, are susceptible to electrophilic attack. These would likely be located around the oxygen atoms of the ester and ether groups, as well as the carboxyl group. The regions of positive potential, which are electron-deficient, indicate sites for nucleophilic attack. These would be expected around the hydrogen atoms of the amine group and the aromatic rings. This information is critical for understanding the molecule's interaction with biological receptors and enzymes.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to study its interaction with target proteins, such as cyclooxygenase (COX) enzymes, which are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Although this compound is a prodrug, understanding its potential interactions with the COX binding pocket can provide insights into its mechanism of action and any direct effects it may have before biotransformation. Docking studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the COX active site. This can help in understanding its potential efficacy and in the design of new, more effective derivatives.

Table 2: Illustrative Molecular Docking Results of this compound with COX-2 (Theoretical Data)

Parameter Theoretical Value Significance
Binding Affinity -8.5 kcal/mol Predicts the strength of the ligand-protein interaction
Interacting Residues Tyr385, Arg120, Ser530 Identifies key amino acids involved in binding
Hydrogen Bonds 2 Indicates specific stabilizing interactions

Note: The data in this table is illustrative and represents the type of information that would be generated from molecular docking studies. Actual values would require specific computational simulations.

Computational Modeling of Prodrug Activation and Biotransformation Pathways

This compound is a prodrug of Etofenamate, which is further metabolized to Flufenamic Acid. Computational modeling can be employed to investigate the metabolic pathways of this compound. This includes predicting the sites of metabolism and the enzymes involved in its biotransformation.

By modeling the interaction of this compound with metabolic enzymes, such as esterases and cytochrome P450 enzymes, researchers can predict the likelihood and rate of its conversion to the active drug, Etofenamate. nih.gov This is crucial for understanding the pharmacokinetics of the drug. Computational tools can also help in identifying potential metabolites and predicting their toxicological profiles, contributing to a more comprehensive safety assessment. science.gov

In Silico Approaches for Predicting Formulation Behavior and Interactions

The formulation of a drug is critical for its delivery and efficacy. In silico approaches can be used to predict the behavior of this compound in various formulation matrices. researchgate.net Molecular dynamics (MD) simulations, for example, can be used to study the interactions between this compound and different excipients at the atomic level. nih.gov

Q & A

Q. Methodological Consideration :

  • Use organic solvents (e.g., ethanol) for stock solutions and dilute in PBS for biological assays to avoid precipitation.
  • Monitor degradation via UV/Vis or HPLC under varying pH/temperature conditions .

Advanced Research Question: How can researchers optimize the formulation of this compound to address content uniformity challenges in solid dosage forms?

Answer:
Content uniformity issues often arise from poor mixing or lubrication effects of stearates. Lessons from magnesium stearate studies (e.g., aspirin-lactose mixtures) suggest:

  • Critical Factors : Lubricant concentration (0.25–2%) and mixing time (2–15 min) significantly impact coefficient of variation (CV) in active ingredient distribution .
  • Experimental Design : Use factorial designs (e.g., 3×3 full factorial) to assess interactions between stearate concentration and processing parameters. Randomize runs to minimize bias .

Q. Methodological Recommendation :

  • Employ JMP or similar software for multivariate analysis.
  • Validate uniformity via HPLC or UV spectrophotometry across batches .

Basic Research Question: What in vitro and in vivo models are appropriate for assessing the anti-inflammatory activity of this compound?

Answer:
In Vitro Models :

  • Lipoxygenase Inhibition : IC₅₀ = 5.3 μM in guinea pig leukocytes .
  • PGE₂ Inhibition : Measure in stimulated rat peritoneal macrophages using ELISA .

Q. In Vivo Models :

  • Carrageenan-Induced Paw Edema (Rat) : Dose-dependent reduction in inflammation at 40 mg/kg .
  • UV-Induced Erythema (Guinea Pig) : Quantify erythema suppression via spectrophotometry .

Q. Methodological Note :

  • Use vehicle controls (e.g., ethanol:PBS) to account for solvent effects on bioavailability .

Advanced Research Question: How should researchers resolve contradictions in pharmacological data between studies on this compound?

Answer:
Contradictions may arise from variability in:

  • Dosage Forms : Differences in solubility enhancers (e.g., surfactants) affect bioavailability .
  • Species-Specific Responses : Rat vs. murine models show divergent metabolic pathways .

Q. Methodological Approach :

  • Conduct meta-analysis with sensitivity testing for variables like solvent type or animal strain.
  • Validate findings using orthogonal assays (e.g., compare ELISA and LC-MS for PGE₂ quantification) .

Advanced Research Question: What protocols ensure compliance of this compound with pharmacopeial standards (USP, EP, JP) during quality control?

Answer:
Key Tests :

  • Purity : ≥98% via HPLC (C18 column, mobile phase: acetonitrile/water) .
  • Residual Solvents : GC-MS for ethanol/DMSO residues per ICH Q3C guidelines .
  • Heavy Metals : ICP-MS to meet limits (<10 ppm) .

Q. Documentation :

  • Include batch-specific Certificates of Analysis (CoA) with supplier data, spectral validation, and stability profiles .

Advanced Research Question: How does the crystallization behavior of this compound impact its bioavailability in drug delivery systems?

Answer:
Crystallization kinetics (e.g., nucleation mechanisms) influence particle size and dissolution rates. Lessons from methyl stearate:

  • Heterogeneous Nucleation : Dominates in kerosene solutions, with interfacial tension values ~1.64–1.79 mN/m .
  • Polythermal Methodology : Use cooling rate experiments to model crystallization parameters .

Q. Methodological Recommendation :

  • Characterize polymorphs via XRD and correlate with dissolution profiles in biorelevant media (e.g., FaSSIF) .

Basic Research Question: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • UV/Vis Spectrophotometry : Suitable for high-concentration samples (e.g., dissolution studies) .
  • HPLC-UV/FLD : Use C18 columns with acetonitrile:water gradients for plasma/serum samples (LLOQ ~10 ng/ml) .
  • LC-MS/MS : Gold standard for low-dose pharmacokinetic studies (LLOQ ~1 ng/ml) .

Q. Validation Requirement :

  • Include recovery, matrix effect, and stability (freeze-thaw, benchtop) per FDA Bioanalytical Guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.